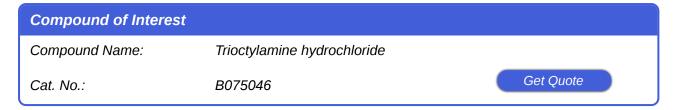


# Application Notes and Protocols: Trioctylamine Hydrochloride in the Recovery of Precious Metals

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Trioctylamine (TOA), a tertiary amine, is a versatile and effective extractant for the recovery of precious metals from various aqueous solutions, particularly from hydrochloric acid media.[1][2] In acidic solutions, TOA is protonated to form trioctylammonium hydrochloride, which acts as a liquid anion exchanger. This property allows for the selective extraction of anionic metal complexes, such as those formed by gold, platinum, and palladium in chloride-rich environments.[3] These application notes provide detailed protocols and quantitative data for the use of **trioctylamine hydrochloride** in the solvent extraction of gold, platinum, and palladium.

The general mechanism involves the formation of an ion-pair between the protonated amine and the anionic metal-chloride complex. For platinum(IV), the reaction can be represented as:

$$2(R_3NH^+Cl^-)_{or} G + [PtCl_6]^{2-a_{\phi}} \rightleftharpoons ((R_3NH)_2PtCl_6)_{or} G + 2Cl^{-a_{\phi}}[4]$$

where 'org' and 'aq' represent the organic and aqueous phases, respectively.

# **Experimental Protocols**

# Methodological & Application





This protocol describes the extraction of gold(III) from a hydrochloric acid solution using a trioctylamine-based organic phase.

- 1. Preparation of the Organic Phase (Ionic Liquid A327H+Cl-):
- Dissolve a known concentration of trioctylamine (commercially available as A327, a mixture of tri-octyl and tri-decyl amines) in a suitable organic diluent, such as toluene.[5]
- Prepare the ionic liquid A327H+Cl<sup>-</sup> by reacting the trioctylamine solution with a 1 M hydrochloric acid solution.[5]
- 2. Extraction Procedure:
- Prepare a synthetic aqueous feed solution containing a known concentration of gold(III)
   (e.g., 5.1 x 10<sup>-5</sup> M) in hydrochloric acid of a specific molarity (e.g., 4 M).[5]
- In a separatory funnel, mix equal volumes of the aqueous feed solution and the prepared organic phase (e.g., 5.3 x 10<sup>-5</sup> M A327H<sup>+</sup>Cl<sup>-</sup> in toluene).[5]
- Shake the mixture vigorously for a predetermined time (e.g., 10 minutes) to ensure equilibrium is reached.[5]
- Allow the phases to separate.
- Collect the aqueous phase (raffinate) and the organic phase (loaded solvent) for analysis.
- 3. Stripping of Gold(III) from the Loaded Organic Phase:
- The loaded organic phase can be stripped using a suitable stripping agent to recover the gold. Thiocyanate media has been shown to be effective.[5]

This protocol outlines the extraction of platinum(IV) and palladium(II) from hydrochloric acid solutions. The extraction sequence is generally Au(III) > Pd(II), Pt(IV).[1]

- 1. Preparation of the Organic Phase:
- Prepare a solution of trioctylamine (TOA) in an appropriate diluent, such as kerosene.[1][4] The concentration of TOA can be varied to optimize extraction.



#### 2. Extraction Procedure:

- Prepare an aqueous feed solution containing known concentrations of Pt(IV) and Pd(II) in hydrochloric acid.
- Mix the organic and aqueous phases at a defined ratio.
- Agitate the mixture for a sufficient time to achieve equilibrium.
- Allow the phases to separate and collect them for analysis.
- 3. Selective Stripping:
- Selective stripping of platinum and palladium can be achieved by controlling the concentration of the stripping agent. For instance, nitric acid solutions of varying concentrations can be used to selectively strip Pt.[6][7]

## **Data Presentation**

The efficiency of the extraction process is often evaluated by the distribution ratio (D) and the percentage of extraction (%E).

Table 1: Extraction of Gold(III) with Trioctylamine-based Ionic Liquid

Parameter	Value	Reference
Aqueous Phase	$5.1 \times 10^{-5}$ M Au(III) in 4 M HCl	[5]
Organic Phase	$5.3 \times 10^{-5}$ M A327H+Cl <sup>-</sup> in toluene	[5]
Phase Ratio (O/A)	1	[5]
Temperature	20 °C	[5]
Equilibration Time	10 min	[5]
Extraction %	> 90%	[5]

Table 2: Extraction of Platinum(IV) and Palladium(II) with Trioctylammonium Nitrate Ionic Liquid



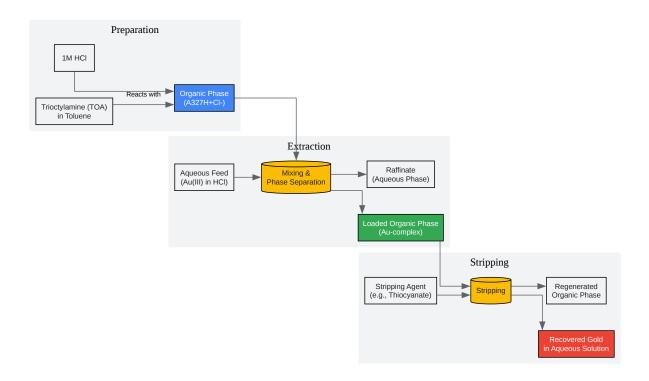
Parameter	Value	Reference
Aqueous Phase	Pt(IV) and Pd(II) in 0.1–2 M HCI	[7]
Organic Phase	Trioctylammonium nitrate ([HTOA][NO3])	[7]
Distribution Ratio (D)	Reaches 3 x 10 <sup>4</sup> for both metals	[7]

Table 3: Recovery of Platinum from Spent Catalyst

Parameter	Value	Reference
Leaching Agent	Aqua Regia	[4]
Extraction Route	Solvent extraction with trioctylamine in kerosene	[4]
Platinum Recovery %	97.5%	[4]
Purity of Platinum Powder	99.9%	[4]

# **Visualizations**

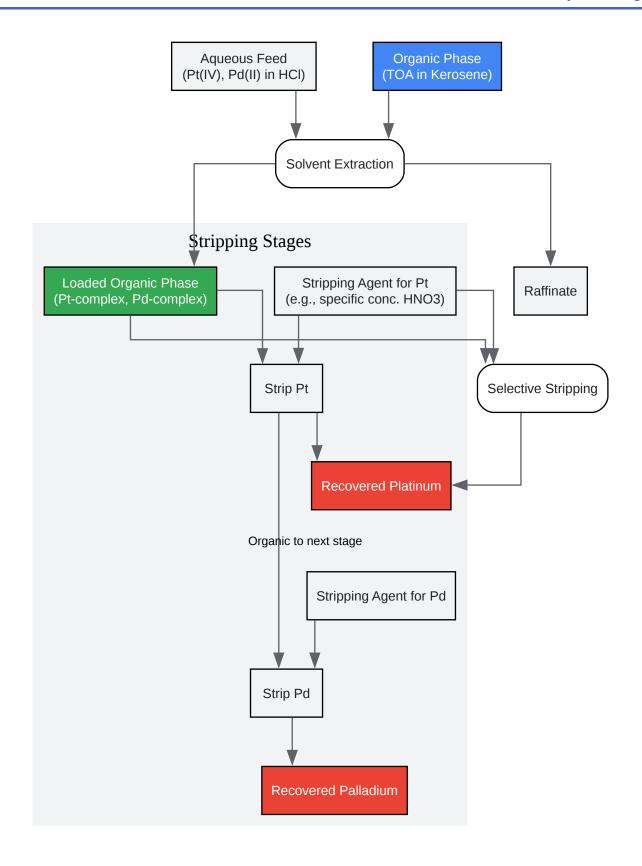




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Caption: Workflow for the extraction and recovery of gold using trioctylamine.





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Caption: Workflow for the selective recovery of platinum and palladium.



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